molecular formula C13H13F6NO B3247318 2-(4-(Cyclopropylmethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 1810768-20-7

2-(4-(Cyclopropylmethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B3247318
CAS No.: 1810768-20-7
M. Wt: 313.24
InChI Key: DJVFHIYGYRZORA-UHFFFAOYSA-N
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Description

This compound features a central hexafluoroisopropyl alcohol (HFIP) core substituted with a phenyl ring bearing a cyclopropylmethylamino group.

Properties

IUPAC Name

2-[4-(cyclopropylmethylamino)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F6NO/c14-12(15,16)11(21,13(17,18)19)9-3-5-10(6-4-9)20-7-8-1-2-8/h3-6,8,20-21H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVFHIYGYRZORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158948
Record name 4-[(Cyclopropylmethyl)amino]-α,α-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810768-20-7
Record name 4-[(Cyclopropylmethyl)amino]-α,α-bis(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810768-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Cyclopropylmethyl)amino]-α,α-bis(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(4-(Cyclopropylmethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol , commonly referred to as T-3775440 hydrochloride, has garnered attention in the field of medicinal chemistry due to its significant biological activity. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Structure

The molecular formula of T-3775440 is C13H14F6N2OC_{13}H_{14}F_6N_2O, characterized by a cyclopropylmethylamino moiety linked to a hexafluoropropanol group. The stereochemistry is crucial for its biological activity.

Physical Properties

  • Molecular Weight : 314.25 g/mol
  • Appearance : Colorless liquid
  • Solubility : Soluble in organic solvents like DMSO and ethanol

T-3775440 acts primarily as an irreversible inhibitor of lysine-specific histone demethylase 1 (LSD1) . LSD1 is pivotal in epigenetic regulation by demethylating specific lysine residues on histones, thereby influencing gene expression. By inhibiting LSD1, T-3775440 alters the epigenetic landscape, which can lead to significant changes in cellular behavior, particularly in cancer cells.

Cancer Treatment

Research indicates that T-3775440 exhibits anti-cancer properties, particularly against acute myeloid leukemia (AML). It disrupts the interaction between LSD1 and growth factor independent 1B (GFI1B), leading to abnormal differentiation of AML cells into non-cancerous cell types. This transdifferentiation suggests a novel therapeutic pathway for AML treatment.

Selectivity and Efficacy

Studies have shown that T-3775440 selectively targets the LSD1 enzyme without significantly affecting other histone demethylases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Case Studies

  • AML Cell Line Studies :
    • In vitro studies demonstrated that T-3775440 significantly reduced the proliferation of various AML cell lines.
    • The compound induced differentiation markers characteristic of non-cancerous cells.
  • Functional Selectivity at 5-HT2C Receptors :
    • Related compounds have shown functional selectivity at serotonin receptors, which may contribute to antipsychotic effects. For instance, certain N-substituted cyclopropylmethylamines exhibited significant selectivity for Gq signaling pathways over β-arrestin recruitment .

Summary of Biological Activities

Activity Description
LSD1 Inhibition Irreversible inhibition leading to altered gene expression
Anti-cancer Activity Significant reduction in AML cell proliferation
Functional Selectivity Potential antipsychotic effects via 5-HT2C receptor modulation

Comparative Analysis with Similar Compounds

Compound Name Biological Activity Mechanism
T-3775440 hydrochlorideInhibitor of LSD1; anti-cancerIrreversible binding to LSD1
N-[4-(Cyclopropylmethylamino)phenyl]-1-methylpyrazolePotential anticancer activitySimilar structural features
1-Methylpyrazole derivativesAntimicrobial propertiesVaries based on side chains

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenyl-HFIP Derivatives

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
  • Structure: Lacks the cyclopropylmethylamino group, instead featuring a primary amine on the phenyl ring.
  • Synthesis: Used as a precursor for SR1001, a synthetic RORγt inverse agonist. The amine group enables sulfonamide coupling, contrasting with the cyclopropylmethylamino group’s role in steric hindrance .
  • Applications: Demonstrates the importance of phenyl-amine-HFIP scaffolds in immunomodulation .
2-(4-Hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
  • Structure: Replaces the amino group with a hydroxyl moiety.
  • Synthesis: Microwave-assisted KOH catalysis achieves 94% yield, indicating higher synthetic efficiency compared to amino-substituted analogs .
  • Applications : Functionalized in environmental sensors (e.g., hyperbranched polycarbosiloxanes for detecting dimethyl methylphosphonate) .
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
  • Structure : Bromine substituent at the para position.
  • Reactivity: Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization, unlike the cyclopropylmethylamino group .

Cyclopropyl-Containing Analogs

2-(1-(3-Bromophenyl)-5-cyclopropyl-1H-pyrazol-4-yl)-HFIP
  • Structure : Cyclopropyl group attached to a pyrazole ring, linked to HFIP via a phenyl ring.
  • Comparison: The cyclopropyl group here modulates steric interactions in protein binding, similar to the cyclopropylmethylamino group in the target compound .
2-{4-[Butyl(3-chloro-4,5-dimethoxybenzyl)amino]phenyl}-HFIP
  • Structure: Features a bulky alkylamino group on the phenyl ring.
  • Activity: Co-crystallizes with LXRα/RXRα heterodimers, highlighting HFIP derivatives’ role in nuclear receptor modulation. The cyclopropylmethylamino group may offer similar binding advantages with reduced hydrophobicity .

Amino-Substituted Analogs

N-(5-(N-(4-HFIP-phenyl)sulfamoyl)-4-methylthiazol-2-yl)acetamide (SR1001)
  • Structure : Contains a sulfamoyl-thiazole-HFIP scaffold.
  • Activity: IC50 of 1.0 μM for phosphodiesterase 4C inhibition, demonstrating the HFIP group’s role in enhancing ligand-receptor affinity. The cyclopropylmethylamino group in the target compound may improve selectivity over SR1001 .
2-{1-[4-(Dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-HFIP
  • Structure: Dimethylamino group on phenyl with a pyrrole ring.

Key Data Comparison

Compound Key Substituent Synthetic Yield Biological Activity Reference
Target Compound Cyclopropylmethylamino N/A Hypothesized MAGL/RORγt modulation
2-(4-Aminophenyl)-HFIP NH2 Moderate RORγt inverse agonist precursor
2-(4-Hydroxyphenyl)-HFIP OH 94% (microwave) Environmental sensor functionalization
2-(1-(3-Bromophenyl)-5-cyclopropyl-1H-pyrazol-4-yl)-HFIP Cyclopropyl-pyrazole N/A Keap1 inhibition
SR1001 Sulfamoyl-thiazole N/A IC50 = 1.0 μM (PDE4C)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Cyclopropylmethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(4-(Cyclopropylmethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

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